N-(2,6-diethylphenyl)-3-methoxybenzamide
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Overview
Description
N-(2,6-diethylphenyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2,6-diethylphenyl group and a methoxy group at the 3-position
Mechanism of Action
Mode of Action
The mode of action of N-(2,6-diethylphenyl)-3-methoxybenzamide is not fully understood. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The specific nature of these interactions and the resulting changes are areas of ongoing research .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it has been suggested that similar compounds can inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect how the compound interacts with its targets and its overall effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-3-methoxybenzamide typically involves the following steps:
Formation of 2,6-diethylphenylamine: This can be achieved by the alkylation of aniline with ethyl halides under basic conditions.
Acylation: The 2,6-diethylphenylamine is then acylated with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diethylphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of N-(2,6-diethylphenyl)-3-hydroxybenzamide.
Reduction: Formation of N-(2,6-diethylphenyl)-3-methoxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(2,6-diethylphenyl)-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-diethylphenyl)-3-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(2,6-diethylphenyl)-3-methoxybenzylamine: Similar structure but with an amine group instead of an amide group.
Uniqueness
N-(2,6-diethylphenyl)-3-methoxybenzamide is unique due to the presence of both the 2,6-diethylphenyl and 3-methoxybenzamide moieties, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-13-8-6-9-14(5-2)17(13)19-18(20)15-10-7-11-16(12-15)21-3/h6-12H,4-5H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOKYHTZXAUIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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